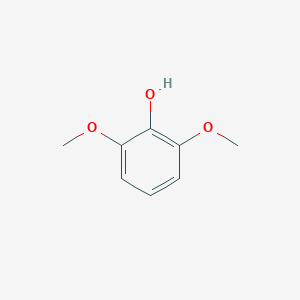

2,6-Dimethoxyphenol

Description

Properties

IUPAC Name |

2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIDCXVFHGNTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-61-9 | |

| Record name | Phenol, 2,6-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052607 | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 261.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91-10-1 | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQT464H8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 56 °C | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,6-Dimethoxyphenol chemical properties and structure

An In-depth Technical Guide to 2,6-Dimethoxyphenol: Chemical Properties, Structure, and Experimental Applications

Introduction

This compound, also known by its common name Syringol, is a phenolic compound that plays a significant role in various scientific and industrial fields.[1][2][3] Structurally, it is a derivative of pyrogallol, featuring methoxy (B1213986) groups at the 2 and 6 positions of the phenol (B47542) ring.[1][3] This compound is a key component of wood smoke, largely responsible for the characteristic smoky aroma in foods. Beyond its role as a flavoring agent, this compound is recognized for its antioxidant properties and serves as a versatile building block in organic synthesis for pharmaceuticals and specialty chemicals. It is also extensively used as a standard substrate for determining laccase enzyme activity. This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a member of the dimethoxybenzenes and phenols class. The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1 and two methoxy groups at positions 2 and 6. This substitution pattern gives the molecule its distinct chemical characteristics. The compound typically appears as an off-white, grey, or tan crystalline powder.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 91-10-1 | |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Appearance | Off-white to tan crystalline solid | |

| Melting Point | 50-57 °C | |

| Boiling Point | 261-262 °C | |

| Flash Point | 140 °C (284 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | |

| Density | ~1.16 g/cm³ at 60 °C | |

| Vapor Pressure | 15.8 Pa at 60 °C | |

| IUPAC Name | This compound | |

| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether, 2-Hydroxy-1,3-dimethoxybenzene |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of this compound in a research setting.

Protocol 1: Synthesis via Microreactor

This modern protocol describes the synthesis of this compound from pyrogallic acid and dimethyl carbonate using a microreactor, which allows for continuous production with high yield and purity.

Materials:

-

Pyrogallic acid (12.6 g, 0.1 mol)

-

Dimethyl carbonate (18.9 g, 0.21 mol)

-

Tetrabutylammonium bromide (TBAB) (0.16 g, 0.0005 mol)

-

Methanol (B129727) (150 ml)

-

Microreactor system equipped with a pump and heating module

Procedure:

-

Dissolve pyrogallic acid, dimethyl carbonate, and the TBAB catalyst in 150 ml of methanol.

-

Pump the resulting solution into the microreactor at a flow rate of 2 mL/min.

-

Set the reaction temperature to 135 °C and the pressure to 5 MPa.

-

Maintain a residence time of 30 minutes within the reactor. The total reaction time will be approximately 2 hours.

-

After the reaction is complete, collect the effluent from the reactor.

-

Recover the methanol from the product mixture via distillation.

-

The remaining crude product is then purified by a final distillation to yield pure this compound (typical yield: ~91%).

Protocol 2: Laccase-Mediated Dimerization for Enhanced Antioxidant Activity

This compound is a well-known substrate for laccase. Its enzymatic oxidation leads to the formation of a C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, which exhibits significantly higher antioxidant capacity than the monomer.

Materials:

-

This compound (substrate)

-

Laccase enzyme (e.g., from Trametes pubescens)

-

Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Organic co-solvent (e.g., acetone (B3395972) or ethyl acetate)

-

Reaction vessel with stirring

-

Quenching agent (e.g., ascorbic acid)

-

Analytical equipment (HPLC, MS) for product identification

Procedure:

-

Prepare a solution of this compound in a suitable reaction medium. This can be a homogenous aqueous-organic system (e.g., buffer with acetone as a co-solvent) or a biphasic system (e.g., buffer and ethyl acetate).

-

Initiate the reaction by adding the laccase enzyme to the substrate solution.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with constant stirring for a specified period (e.g., 1-4 hours).

-

Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation using spectrophotometry or chromatography.

-

Terminate the reaction by adding a quenching agent or by heat inactivation of the enzyme.

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Analyze the extracted product using HPLC and Mass Spectrometry (MS) to confirm the formation of the dimer (m/z 305 [M-H]⁻).

-

Perform antioxidant assays (e.g., DPPH, FRAP) on the purified dimer to quantify its antioxidant capacity, which is expected to be approximately double that of the starting this compound.

Biological Activity and Applications

Antioxidant Properties

This compound is a phenolic compound known to scavenge free radicals, thereby exhibiting antioxidant activity. This property is central to its potential applications in drug development and as a bioactive compound. The enzymatic modification of this compound into its dimer has been shown to enhance this antioxidant capacity significantly, making it a target for creating more potent bioactive molecules.

Applications in Research and Drug Development

-

Laccase Substrate: It is widely used as a chromogenic substrate to measure laccase activity due to the formation of a colored product upon oxidation.

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including new 5-amino-1,2,4-triazole and 1,3,4-oxadiazole (B1194373) derivatives, which are being explored for their antioxidant potential.

-

In Vivo Activity: Studies have shown that this compound can inhibit the in vivo formation of the carcinogen N-nitrosomorpholine (NMOR) in rats, suggesting a potential role in chemoprevention research.

-

Flavoring Agent: In the food industry, it is a key component of smoke flavors, contributing a woody, smoky, and slightly spicy aroma to various products.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous. It is harmful if swallowed (Acute Tox. 4), causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust. Use in a well-ventilated area or outdoors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Store in a dry, cool, and well-ventilated place with the container tightly closed. It is incompatible with bases, acid anhydrides, and acid chlorides.

References

Synthesis of Syringol from Pyrogallol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of syringol (2,6-dimethoxyphenol) from pyrogallol (B1678534). Syringol, a key methoxyphenol, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals[1]. This document outlines a detailed experimental protocol for a high-yield synthesis method, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Syringol, chemically known as this compound, is an organic compound derived from pyrogallol by the symmetrical methylation of two hydroxyl groups[2]. Its structure, featuring a phenol (B47542) with two flanking methoxy (B1213986) groups, makes it a versatile precursor in the synthesis of more complex molecules[1]. While syringol is naturally produced during the pyrolysis of lignin, particularly from sinapyl alcohol in angiosperms, its targeted chemical synthesis is crucial for obtaining high-purity material for research and development[2].

The primary challenge in synthesizing syringol from pyrogallol lies in the selective methylation of the hydroxyl groups at the 2 and 6 positions, while leaving the hydroxyl group at the 1 position intact. Non-selective methylation can lead to a mixture of products, including 1,2,3-trimethoxybenzene (B147658) and 2,3-dimethoxyphenol, which can be difficult to separate and result in low yields of the desired syringol[3]. This guide focuses on a modern and efficient method that addresses this challenge using a microreactor system.

Reaction Pathway: O-Methylation of Pyrogallol

The synthesis of syringol from pyrogallol is achieved through a selective O-methylation reaction. In the detailed method presented, pyrogallol reacts with dimethyl carbonate in the presence of a catalyst to yield this compound (syringol).

Caption: Reaction pathway for the synthesis of syringol from pyrogallol.

Experimental Protocol: Microreactor Synthesis

A patented method for the synthesis of syringol utilizes a microreactor to achieve high yield and purity. This continuous flow process offers advantages over batch reactions, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety.

Materials and Equipment:

-

Pyrogallic acid (12.6g)

-

Dimethyl carbonate (18.9g)

-

Tetrabutylammonium bromide (0.16g)

-

Methanol (150ml)

-

Microreactor (e.g., Beijing Century Gloomy Bright Experiment Instrument Co., Ltd, model SLM250, volume 250ml)

-

High-pressure pump

-

Heating system for the microreactor

-

Back-pressure regulator

-

Distillation apparatus

Procedure:

-

Feedstock Preparation: Dissolve 12.6g of pyrogallic acid, 18.9g of dimethyl carbonate, and 0.16g of tetrabutylammonium bromide in 150ml of methanol.

-

Reaction Setup: Pump the prepared solution into the microreactor using a high-pressure pump at a flow rate of 2 mL/min.

-

Reaction Conditions: Maintain the reaction pressure at 5 MPa and heat the microreactor to the desired temperature (see Table 1 for temperature-dependent results). The residence time in the microreactor is 30 minutes.

-

Reaction Execution: The reaction is typically run for approximately 2 hours to ensure a steady state and sufficient product collection.

-

Work-up and Purification: After the reaction, the methanol from the feed liquid is recovered. The resulting crude product is then purified by distillation to obtain pure this compound (syringol).

Quantitative Data

The following table summarizes the results obtained from the microreactor synthesis of syringol at various temperatures, as described in the patent literature. The molar ratio of pyrogallic acid to dimethyl carbonate is approximately 1:2.1, and the molar ratio of pyrogallic acid to tetrabutylammonium bromide is approximately 1:0.005.

Table 1: Influence of Reaction Temperature on Syringol Synthesis

| Reaction Temperature (°C) | Yield of Syringol (%) | Purity of Syringol (%) |

| 120 | 86 | 97 |

| 130 | 92 | 99 |

| 135 | 91 | 99 |

| 140 | 87 | 97 |

The optimal reaction temperature range is reported to be 120-140 °C, with 130-135 °C providing the highest yields and purity. Temperatures between 110-170 °C are generally considered effective for this reaction.

Experimental Workflow

The following diagram illustrates the workflow for the continuous synthesis of syringol using a microreactor system.

Caption: Workflow for the continuous synthesis of syringol.

Signaling Pathways

The current body of scientific literature does not extensively detail specific signaling pathways directly modulated by syringol in the context of drug development. However, related phenolic compounds are known to possess antioxidant and other biological activities. Further research is required to elucidate the specific molecular targets and signaling cascades that may be influenced by syringol. The primary focus of current research appears to be on its synthesis and its role in the microbial degradation of lignin, where it is a key intermediate.

Conclusion

The synthesis of syringol from pyrogallol via O-methylation in a microreactor system presents a highly efficient and controllable method for producing this valuable chemical intermediate. The use of dimethyl carbonate as a methylating agent and tetrabutylammonium bromide as a catalyst in a continuous flow setup provides excellent yields and high purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary details to replicate and potentially optimize this synthetic route for their specific applications. The provided quantitative data and workflow diagrams offer a clear and concise overview of the process, facilitating its implementation in a laboratory or pilot-plant setting. Future research may focus on exploring alternative, greener catalysts and solvent systems to further enhance the sustainability of syringol synthesis.

References

The prevalence of 2,6-Dimethoxyphenol in Lignin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2,6-Dimethoxyphenol, commonly known as syringol, a key phenolic compound derived from lignin (B12514952). Lignin, a complex aromatic polymer, is a major component of plant cell walls and a vast, renewable source of valuable chemical entities. Syringol, a derivative of the syringyl (S) monolignol unit of lignin, is of particular interest due to its potential applications in the pharmaceutical and chemical industries. This document outlines the biosynthesis of syringyl lignin, presents quantitative data on its abundance in various plant species, details experimental protocols for its analysis, and provides visual representations of key pathways and workflows.

Introduction to this compound (Syringol) and its Lignin Origin

This compound is a methoxyphenol characterized by a benzene (B151609) ring substituted with a hydroxyl group and two methoxy (B1213986) groups at the 2 and 6 positions. In nature, it is primarily derived from the thermal or chemical degradation of lignin, a structural polymer abundant in the secondary cell walls of vascular plants. Lignin is composed of three main phenylpropanoid monomer units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, which are derived from the polymerization of p-coumaryl, coniferyl, and sinapyl alcohols, respectively. This compound is a characteristic product of the degradation of the syringyl units.

The composition of lignin, particularly the ratio of syringyl to guaiacyl (S/G) units, varies significantly among different plant taxa. Angiosperms (hardwoods) are generally rich in both G and S units, making them a primary source of naturally occurring this compound. In contrast, gymnosperms (softwoods) are predominantly composed of G units and contain very little to no S units. Herbaceous plants and grasses can have a more varied lignin composition, often containing all three H, G, and S units. This distribution is a critical factor in selecting biomass for the targeted extraction of syringol.

Biosynthesis of Syringyl Lignin

The biosynthesis of syringyl lignin units is a specific branch of the general phenylpropanoid pathway. A key enzyme in this process is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. F5H catalyzes the 5-hydroxylation of coniferaldehyde (B117026) and coniferyl alcohol, which are precursors to the guaiacyl lignin unit. This hydroxylation step is the committing step for the biosynthesis of syringyl units. Following hydroxylation, the newly introduced hydroxyl group is methylated by an O-methyltransferase (OMT) to form sinapyl aldehyde and subsequently sinapyl alcohol, the monomer that polymerizes to form syringyl lignin. The expression and activity of F5H are therefore critical determinants of the S/G ratio in plants.

Quantitative Occurrence of this compound in Lignin

The amount of this compound that can be obtained from a given biomass source is directly related to the proportion of syringyl units in its lignin. This is often expressed as the Syringyl/Guaiacyl (S/G) ratio. The following tables summarize the lignin content and S/G ratios for various plant species.

Table 1: Lignin Content in Different Biomass Types

| Biomass Type | Species Example | Lignin Content (% of dry weight) | Reference |

| Hardwood | Poplar (Populus spp.) | 20 - 28% | |

| Birch (Betula spp.) | 19 - 25% | ||

| Eucalyptus (Eucalyptus spp.) | 22 - 30% | ||

| Softwood | Pine (Pinus spp.) | 25 - 35% | |

| Spruce (Picea spp.) | 26 - 33% | ||

| Herbaceous | Wheat Straw | 15 - 20% | |

| Corn Stover | 10 - 25% | ||

| Switchgrass | 12 - 20% |

Table 2: Syringyl to Guaiacyl (S/G) Ratio in Lignin from Various Sources

| Biomass Type | Species Example | S/G Ratio | Reference |

| Hardwood | Poplar (Populus spp.) | 2.0 - 3.0 | |

| Birch (Betula spp.) | 2.5 - 4.0 | ||

| Maple (Acer spp.) | 1.5 - 2.5 | ||

| Softwood | Pine (Pinus spp.) | ~0 | |

| Spruce (Picea spp.) | ~0 | ||

| Herbaceous | Wheat Straw | 0.5 - 1.0 | |

| Corn Stover | 0.8 - 1.5 | ||

| Switchgrass | 0.5 - 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound from lignin.

Lignin Extraction from Biomass (Organosolv Process)

The organosolv process is a common method for extracting relatively pure lignin from lignocellulosic biomass.

Materials:

-

Dried and milled biomass (e.g., poplar wood chips)

-

Ethanol (B145695) (95%)

-

Sulfuric acid (0.5 M)

-

Deionized water

-

Reaction vessel (e.g., Parr reactor)

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Place 100 g of dried, milled biomass into the reaction vessel.

-

Add a solution of 60% aqueous ethanol containing 0.5 M sulfuric acid as a catalyst, at a liquid-to-solid ratio of 10:1 (v/w).

-

Seal the reactor and heat to 160-180°C for 60-120 minutes with constant stirring.

-

After the reaction, cool the reactor to room temperature.

-

Filter the mixture to separate the solid cellulosic pulp from the liquid fraction (black liquor).

-

Wash the pulp with 50% aqueous ethanol to recover residual dissolved lignin.

-

Combine the black liquor and the washings.

-

Precipitate the lignin from the combined liquid fraction by adding three volumes of deionized water.

-

Collect the precipitated lignin by filtration or centrifugation.

-

Wash the lignin pellet with deionized water to remove impurities.

-

Dry the purified lignin in a vacuum oven at 40°C.

Analysis of this compound by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for the characterization of lignin by thermally degrading the polymer into its constituent monomeric phenols, which are then separated and identified.

Instrumentation:

-

Pyrolyzer (e.g., CDS Pyroprobe)

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Place approximately 0.1-0.5 mg of the dried lignin sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer.

-

Set the pyrolysis temperature to 500-650°C for 10-20 seconds.

-

The volatile pyrolysis products are transferred directly to the GC injector.

-

GC Conditions:

-

Injector temperature: 250°C

-

Carrier gas: Helium at a constant flow rate of 1 mL/min

-

Oven temperature program: Initial temperature of 40°C for 2 minutes, then ramp to 280°C at a rate of 6°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Electron ionization at 70 eV

-

Mass scan range: m/z 40-550

-

-

Identify this compound and other phenolic compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

-

Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram.

Ferulate 5-Hydroxylase (F5H) Enzyme Assay

This assay is used to determine the activity of the F5H enzyme, which is crucial for syringyl lignin biosynthesis.

Materials:

-

Microsomal fraction containing the F5H enzyme (e.g., from heterologous expression in yeast or isolated from plant tissue)

-

Substrate: Coniferaldehyde or coniferyl alcohol (100 µM)

-

NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

-

Glacial acetic acid

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, NADPH regenerating system, and the substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes to allow for NADPH generation.

-

Initiate the reaction by adding the microsomal protein extract containing the F5H enzyme.

-

Incubate the reaction at 30°C for 20-60 minutes.

-

Stop the reaction by adding 1/5 volume of glacial acetic acid.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate and the product (5-hydroxyconiferaldehyde or 5-hydroxyconiferyl alcohol).

-

Monitor the reaction at a specific wavelength (e.g., 340 nm for aldehydes, 265 nm for alcohols).

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with significant potential, derived from the syringyl units of lignin. Its abundance is highest in angiosperm hardwoods due to their high S/G ratios. Understanding the biosynthetic pathways and having robust analytical methods for the extraction and quantification of syringol are crucial for its valorization. The protocols detailed in this guide provide a solid foundation for researchers and professionals in the field. Future research may focus on optimizing lignin depolymerization techniques to selectively yield syringol, as well as exploring its derivatization for the development of novel pharmaceuticals and high-value chemicals. The sustainable and renewable nature of lignin makes this compound a promising platform molecule for a bio-based economy.

2,6-Dimethoxyphenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyphenol in Organic Solvents

Introduction

This compound, also known as syringol, is an organic compound with the chemical formula C₈H₁₀O₃. It is a phenolic compound characterized by a benzene (B151609) ring substituted with a hydroxyl group and two methoxy (B1213986) groups at positions 2 and 6.[1] This structure imparts a degree of polarity to the molecule, influencing its solubility in various solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the aromatic ring and methoxy groups contribute to its nonpolar character.[2] Consequently, this compound exhibits a range of solubilities in different organic solvents, a critical consideration for its application in pharmaceutical synthesis, flavor chemistry, and as a substrate in enzymatic reactions.[3][4] This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with the experimental protocols for its determination.

Quantitative Solubility Data

The solubility of this compound in various solvents has been determined experimentally. The following table summarizes the available quantitative data. It is important to note that the experimental conditions, such as temperature and the use of physical methods like sonication or heating, can significantly affect the measured solubility.

| Solvent | Solubility | Temperature | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | ~200 mg/mL | Not Specified | With sonication | [4] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified | |

| Ethanol | ~25 mg/mL | Not Specified | Not Specified | |

| Water | 25 mg/mL | Not Specified | With sonication | |

| Water | 20 mg/mL | Not Specified | With sonication | |

| Water | 17.2 mg/mL | 13 °C | Not Specified | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 6.67 mg/mL | 60 °C | With sonication and warming | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | Not Specified | Not Specified |

In general, this compound is highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like ethanol. Its solubility in aqueous solutions is limited. The compound is also described as being soluble in oils.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical research. The following protocols outline the methodologies that can be employed to ascertain the solubility of this compound in a given organic solvent.

Method 1: Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature bath or shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The solvent is then removed under reduced pressure, for instance, in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (50-57°C).

-

Quantification: The evaporating dish containing the dry residue of this compound is weighed. The solubility is calculated as the mass of the residue per volume of the solvent.

Method 2: Spectroscopic or Chromatographic Determination of Solubility

This method relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

-

Same as Method 1, plus:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph-Mass Spectrometer (GC/MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations.

-

Calibration Curve: The standard solutions are analyzed using a suitable analytical technique (e.g., UV-Vis, HPLC, GC/MS) to generate a calibration curve of signal response versus concentration. For GC/MS analysis, derivatization to acetate (B1210297) derivatives may be employed to improve analysis.

-

Preparation and Sampling of Saturated Solution: Steps 1-4 from Method 1 are followed.

-

Dilution: The withdrawn sample of the saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: The diluted sample is analyzed using the same analytical method used for the calibration curve.

-

Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Data of 2,6-Dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dimethoxyphenol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Introduction

This compound, also known as syringol, is a phenolic compound that serves as a valuable building block in organic synthesis and is of interest in various fields, including flavor and fragrance chemistry, polymer science, and as a potential antioxidant. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide focuses on the detailed interpretation of its ¹H and ¹³C NMR spectra.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.89 - 6.50 | 3H | m | - | Ar-H (H-3, H-4, H-5) |

| 5.55 | 1H | s | - | OH |

| 3.87 | 6H | s | - | (OCH ₃)₂ |

Note: The aromatic protons (H-3, H-4, and H-5) appear as a complex multiplet in the 90 MHz spectrum. Higher field NMR instrumentation would be required for better resolution and precise determination of coupling constants.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (15.09 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 147.40 | C -2, C -6 |

| 135.09 | C -1 |

| 119.10 | C -4 |

| 105.13 | C -3, C -5 |

| 56.27 | -OC H₃ |

Experimental Protocols

While specific acquisition parameters for the cited spectra are not exhaustively detailed in the source literature, a general experimental protocol for obtaining high-quality NMR spectra of phenolic compounds is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for better signal dispersion).

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key ¹H and ¹³C NMR chemical shift assignments.

Caption: Molecular structure of this compound with its corresponding ¹H and ¹³C NMR chemical shift assignments.

References

Biological role of syringol as a plant metabolite

An In-depth Technical Guide on the Biological Role of Syringol as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Syringol (2,6-dimethoxyphenol) is a phenolic compound integral to the biology of many terrestrial plants, particularly angiosperms.[1] Derived from the thermal or chemical decomposition of sinapyl alcohol, a primary monomer of lignin (B12514952), syringol's presence and concentration are indicative of the syringyl (S) lignin content in plant biomass.[1][2] While often studied as a pyrolysis product of lignin, its precursors and derivatives play fundamental roles within the plant as structural components, defense molecules, and antioxidants. This technical guide provides a comprehensive overview of the biosynthesis of syringol precursors, its core biological functions, quantitative data on its prevalence, and detailed experimental protocols for its study.

Biosynthesis of Syringol Precursors and S-Lignin

Syringol itself is primarily a product of lignin degradation.[1][3] In the living plant, its precursor, sinapyl alcohol, is synthesized via the phenylpropanoid pathway and is a key monomer for the production of syringyl (S) lignin. S-lignin is a major component of the secondary cell walls in angiosperms, contributing to structural rigidity, water transport, and defense.

The biosynthesis of sinapyl alcohol, the precursor to S-lignin units, is a specialized branch of the monolignol pathway. The key enzyme responsible for directing intermediates towards S-lignin is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates guaiacyl (G) monolignol intermediates, which are then methylated to form syringyl intermediates. The expression of F5H is a critical determinant of the S/G lignin ratio in plants and is directly regulated by the secondary cell wall master switch transcription factor NST1/SND1.

While angiosperms typically produce S-lignin, most gymnosperms and ferns do not, as they lack the F5H enzyme. However, some lower plants, like the lycophyte Selaginella, have independently evolved a distinct pathway for syringyl lignin biosynthesis, demonstrating a case of convergent evolution.

Caption: Biosynthesis pathway for S-lignin precursors in angiosperms.

Core Biological Functions

The roles of syringol and its related compounds are multifaceted, spanning structural support, defense, and stress mitigation.

Structural Component of Lignin

Lignin is a complex polymer that provides structural integrity to plant cell walls, facilitates water transport through the xylem, and forms a physical barrier against pathogens. The composition of lignin, particularly the ratio of syringyl (S) to guaiacyl (G) units, significantly influences its properties. S-rich lignin, found predominantly in angiosperms (hardwoods), is less condensed and contains more ether linkages than G-lignin, which is dominant in gymnosperms (softwoods). This structural difference makes S-rich biomass easier to deconstruct, a key consideration in biofuel and pulping industries.

Plant Defense

Lignin and its monomeric precursors, including sinapyl alcohol, possess strong antimicrobial properties. Plants can strategically accumulate S-lignin in response to pathogen attacks. For instance, Arabidopsis plants engineered to overexpress the F5H enzyme accumulate higher levels of S-lignin and exhibit increased resistance to nematode infection. This suggests that syringyl units are particularly important in the plant's defense arsenal.

Antioxidant and Antinitrosant Activity

Syringol and its derivatives are potent antioxidants. The two methoxy (B1213986) groups on the phenolic ring enhance its ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a common consequence of various abiotic stresses, and the production of phenolic compounds like syringic acid (a derivative) is a key plant defense mechanism against it. Studies have shown that syringol has stronger antioxidant activity than vitamin C in certain assays and that its derivatives are effective at scavenging reactive nitrogen species (RNS) like the NOO˙ radical. This activity is crucial for protecting cellular components from damage.

Allelopathy and Microbial Interaction

Plant-derived secondary metabolites can influence the growth of neighboring plants (allelopathy) and interact with soil microorganisms. Phenolic compounds released into the rhizosphere can modify the chemical and physical properties of the soil. Syringic acid, a related compound, has been shown to stimulate the microbial degradation of structurally similar herbicides in the soil, suggesting that these metabolites can shape the functional capacity of the soil microbiome.

Quantitative Data

Direct quantification of free syringol in plant tissues is uncommon as it primarily exists polymerized in lignin. A more relevant and widely used metric is the Syringyl/Guaiacyl (S/G) ratio, which is determined by analyzing the degradation products of lignin. This ratio varies significantly across plant species and tissue types.

| Plant Type / Species | Tissue | Lignin Content (% dry wt) | S/G Ratio | Reference(s) |

| Populus trichocarpa (Hardwood) | Woody Stem | ~21-25% | 1.5 - 2.5 | |

| Pinus radiata (Softwood) | Tracheary Elements | ~25-35% | ~0 (Naturally) | |

| Pinus radiata (Transgenic w/ F5H) | Tracheary Elements | Not specified | 0.01 - 0.18 | |

| Zea mays (Maize, Grass) | Pith Cell Walls | Not specified | Syringyl-rich |

Note: S/G ratios are highly variable depending on genetics, environmental conditions, and analytical methods.

In antioxidant studies, the efficacy of syringol is often compared to known standards. A density functional theory (DFT) study predicted the overall rate constant (k_overall) for NOO˙ radical scavenging by 4-propenylsyringol to be exceptionally high, at 1.10 × 10¹⁰ M⁻¹ s⁻¹ in a polar medium (water).

Experimental Protocols

Protocol: Extraction of Lignin and Depolymerization to Obtain Syringol

This protocol describes a general method for alkaline hydrothermal extraction of lignin followed by depolymerization, adapted from methods used for empty palm fruit bunches.

-

Biomass Preparation: Dry the plant material (e.g., wood shavings, straw) at 60°C until a constant weight is achieved. Grind the biomass to a fine powder (e.g., 40-60 mesh).

-

Alkaline Hydrothermal Extraction:

-

Combine the powdered biomass with an alkaline solution (e.g., 1 M NaOH) in a high-pressure stainless-steel reactor at a solid-to-liquid ratio of 1:5 (w/v).

-

Seal the reactor, purge with nitrogen gas, and pressurize to 2 MPa.

-

Heat the reactor to 200°C and maintain for 20 minutes with stirring.

-

Cool the reactor to room temperature and collect the liquid fraction (lignin-rich solution).

-

-

Lignin Precipitation:

-

Acidify the lignin-rich solution by slowly adding concentrated sulfuric acid until the pH reaches 1.0-2.0.

-

Allow the lignin to precipitate for several hours at 4°C.

-

Separate the solid precipitate (lignin) by centrifugation (e.g., 7000 rpm for 15 min).

-

Wash the lignin pellet with distilled water until the supernatant is neutral. Dry the purified lignin at 50°C for 18 hours.

-

-

Oxidative Depolymerization (for Syringol release):

-

Combine the extracted lignin with a solvent and a catalyst (e.g., Cu-Fe/SiO₂) in a microwave reactor.

-

Add an oxidizing agent like hydrogen peroxide.

-

Perform the reaction under controlled microwave heating (e.g., 30 minutes).

-

After the reaction, filter the catalyst and extract the liquid product with a suitable organic solvent (e.g., ethyl acetate).

-

Caption: Experimental workflow for lignin extraction and syringol analysis.

Protocol: Quantification of Syringol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of syringol from a prepared bio-oil or extract.

-

Sample Preparation: Dilute the bio-oil or extracted product containing syringol in a suitable solvent (e.g., methanol, acetone). If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the phenolic compounds.

-

GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

-

Injection: Inject 1 µL of the prepared sample in split or splitless mode. Set the injector temperature to ~250-280°C.

-

Oven Program: Start with an initial temperature of ~50-60°C, hold for 2-5 minutes, then ramp up to ~280-300°C at a rate of 5-10°C/min. Hold at the final temperature for 10-20 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Scan Range: Scan a mass range of m/z 40-550.

-

Source Temperature: Set the ion source temperature to ~230°C.

-

-

Quantification:

-

Identify syringol based on its retention time and the fragmentation pattern of its mass spectrum (key ions for syringol include m/z 154, 139, 111).

-

Quantify the concentration by creating a calibration curve using pure syringol standards of known concentrations. An internal standard (e.g., 4,4'-dibromobiphenyl) can be used to improve accuracy.

-

Signaling and Regulatory Logic

While syringol itself is not typically described as a primary signaling molecule that initiates a transduction cascade, its biosynthesis is tightly regulated as part of the plant's developmental and defense programs. The decision to produce S-lignin versus G-lignin is a critical regulatory point.

Caption: Logical relationships of syringol's properties and biological roles.

Conclusion and Future Directions

Syringol, through its role as a key component of S-lignin, is fundamental to the biology of angiosperms. Its precursors are involved in providing structural support, defense against pathogens, and mitigating oxidative stress. The study of syringol and the S/G ratio in plants is not only crucial for understanding plant biology but also has significant implications for the biofuel, forestry, and biomaterials industries. For drug development professionals, syringol and its derivatives represent a class of natural compounds with proven antioxidant, anti-inflammatory, and antimicrobial properties that warrant further investigation. Future research should focus on elucidating the specific signaling roles of lignin-derived monomers during plant stress responses and further exploring the therapeutic potential of these abundant natural phenolics.

References

Pyrolysis of Sinapyl Alcohol for Syringol Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringol (2,6-dimethoxyphenol), a key phenolic compound, holds significant value as a building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its antioxidant and bioactive properties also make it a compound of interest in drug development. A promising route for the production of syringol is through the thermochemical conversion, specifically pyrolysis, of lignocellulosic biomass and its constituent monomers. Sinapyl alcohol, a primary monolignol unit in hardwood lignin (B12514952), serves as a direct precursor to syringol. Understanding the intricacies of sinapyl alcohol pyrolysis is paramount for optimizing syringol yields and developing efficient biorefinery processes.

This technical guide provides a comprehensive overview of the pyrolysis of sinapyl alcohol to produce syringol. It details the underlying reaction mechanisms, presents quantitative data on product distribution, outlines experimental protocols for both analytical and preparative-scale pyrolysis, and offers visual representations of key pathways and workflows to aid researchers in this field.

Reaction Mechanisms in the Pyrolysis of Sinapyl Alcohol

The thermal decomposition of sinapyl alcohol to syringol is a complex process involving a series of reactions, primarily centered around the cleavage of the propenyl side chain. Theoretical studies, such as the work by Sun et al. (2018), have elucidated potential reaction pathways.[1] The primary mechanism involves the cleavage of the side chain to form syringol, which can proceed through the formation of key intermediates such as syringaldehyde (B56468) or 4-vinylsyringol.[1]

The proposed reaction pathways for the conversion of sinapyl alcohol to syringol are illustrated in the following diagram:

Quantitative Analysis of Pyrolysis Products

The distribution of products from the pyrolysis of sinapyl alcohol is highly dependent on the reaction conditions, particularly temperature. While comprehensive data across a wide range of temperatures is limited, studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) provide valuable insights into the product yields at specific temperatures.

The following table summarizes the major pyrolysis products of sinapyl alcohol at 650 °C, based on the findings of Harman-Ware et al. (2013). The values are presented as a percentage of the total ion chromatogram area.

| Pyrolysis Product | Chemical Structure | Relative Abundance (%) at 650 °C |

| Syringol | This compound | 25.3 |

| 4-Methylsyringol | 2,6-dimethoxy-4-methylphenol | 15.1 |

| 4-Vinylsyringol | 2,6-dimethoxy-4-vinylphenol | 10.2 |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | 8.7 |

| 4-Ethylsyringol | 4-ethyl-2,6-dimethoxyphenol | 5.9 |

| Acetosyringone | 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | 4.1 |

| Other Phenolics | - | 15.4 |

| Non-phenolic compounds | - | 15.3 |

Note: The relative abundance is based on the peak area in the total ion chromatogram and may not directly correspond to the weight percentage.

Experimental Protocols

Analytical Scale: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This method is ideal for rapid screening of pyrolysis products and understanding the influence of various parameters on the product distribution.

Objective: To identify and semi-quantify the volatile products from the fast pyrolysis of sinapyl alcohol.

Apparatus:

-

Pyrolysis unit (e.g., CDS Analytical Pyroprobe, Frontier Labs Multi-Shot Pyrolyzer)

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Fused silica (B1680970) capillary column suitable for separating phenolic compounds (e.g., DB-5ms, HP-5ms)

-

Micro-syringe for sample loading

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of sinapyl alcohol (typically 0.1-1.0 mg) into a quartz sample tube.

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature (e.g., 650 °C).

-

Set the pyrolysis time (e.g., 10-30 seconds).

-

Set the interface temperature to prevent condensation of products (e.g., 300 °C).

-

-

GC-MS Conditions:

-

Injector: Set to split mode (e.g., 50:1 or 100:1) with a temperature of 280-300 °C.

-

Oven Program:

-

Initial temperature: 40-50 °C, hold for 2-4 minutes.

-

Ramp: 5-10 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-550.

-

Scan speed: 2-3 scans/second.

-

-

-

Analysis:

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the volatile products into the GC-MS system.

-

Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST, Wiley) and by retention time comparison with authentic standards if available.

-

Semi-quantify the products by integrating the peak areas in the total ion chromatogram.

-

Preparative Scale: Fixed-Bed Reactor Pyrolysis

This method is suitable for producing larger quantities of syringol for further research, characterization, or application studies.

Objective: To produce and collect syringol from the pyrolysis of sinapyl alcohol on a gram scale.

Apparatus:

-

Quartz or stainless steel fixed-bed reactor.

-

Tube furnace with temperature controller.

-

Inert gas supply (e.g., nitrogen, argon) with mass flow controller.

-

Condensation train (e.g., a series of cold traps cooled with ice-water and dry ice-acetone).

-

Vacuum pump (optional, for vacuum pyrolysis).

-

Sample boat (quartz or ceramic).

Procedure:

-

Reactor Assembly: Assemble the fixed-bed reactor system as illustrated in the workflow diagram below. Ensure all connections are gas-tight.

-

Sample Loading: Place a known quantity of sinapyl alcohol (e.g., 1-10 g) in the sample boat and position it in the center of the reactor tube.

-

System Purge: Purge the entire system with an inert gas (e.g., nitrogen at 100-200 mL/min) for at least 30 minutes to remove any oxygen.

-

Pyrolysis:

-

Heat the furnace to the desired pyrolysis temperature (e.g., 500-650 °C) at a controlled heating rate (e.g., 10-20 °C/min).

-

Maintain the pyrolysis temperature for a set residence time (e.g., 30-60 minutes).

-

Continuously flow the inert gas through the reactor to carry the volatile pyrolysis products to the condensation train.

-

-

Product Collection:

-

The volatile products will condense in the cold traps. The bio-oil collected will contain syringol along with other pyrolysis products.

-

-

Shutdown and Recovery:

-

After the desired reaction time, turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

-

Carefully dismantle the condensation train and collect the condensed bio-oil.

-

Weigh the collected bio-oil and the char residue in the sample boat to perform a mass balance.

-

-

Syringol Isolation and Purification (Downstream Processing):

-

The collected bio-oil can be subjected to further separation and purification techniques such as liquid-liquid extraction, column chromatography, or distillation to isolate syringol.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preparative scale pyrolysis of sinapyl alcohol.

References

2,6-Dimethoxyphenol: A Cornerstone for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP), also known as syringol, is a naturally occurring phenolic compound that serves as a versatile and crucial precursor in a multitude of organic syntheses. Its unique structural features, characterized by a hydroxyl group flanked by two methoxy (B1213986) groups on a benzene (B151609) ring, render it an invaluable building block for the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its conversion to key intermediates and derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2] |

| Appearance | White to tan crystalline powder | [3][4] |

| Melting Point | 50-57 °C | |

| Boiling Point | 261 °C | |

| Solubility | Easily soluble in ether, soluble in ethanol (B145695) and alkali solutions, slightly soluble in water. | |

| CAS Number | 91-10-1 |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 6.89-6.50 (m, 3H, Ar-H), 5.55 (s, 1H, OH), 3.87 (s, 6H, OCH₃) | |

| ¹³C NMR (CDCl₃, 15.09 MHz) | δ (ppm): 147.40, 135.09, 119.10, 105.13, 56.27 | |

| IR (KBr Pellet) | ν (cm⁻¹): 3400 (O-H stretch), 3000-2800 (C-H stretch), 1600, 1510 (C=C aromatic stretch), 1220, 1110 (C-O stretch) | |

| Mass Spectrum (EI) | m/z: 154 (M⁺), 139, 111, 83, 65 |

Key Synthetic Transformations of this compound

This compound serves as a key starting material for several important classes of compounds. The following sections detail the synthesis of its most significant derivatives.

Formylation to Syringaldehyde (B56468) (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and flavoring agents. Several methods are employed for the formylation of this compound, with the reaction occurring at the para position due to the directing effects of the hydroxyl and methoxy groups.

The Duff reaction utilizes hexamethylenetetramine in an acidic medium, typically glyceroboric acid, to introduce a formyl group onto the aromatic ring.

Experimental Protocol:

-

A mixture of 154 g (1 mole) of this compound and 154 g (1.1 moles) of hexamethylenetetramine is prepared.

-

This mixture is added rapidly to a preheated solution of boric acid in glycerol (B35011) at 125 °C.

-

The temperature is quickly raised to 150-160 °C and maintained for approximately 6-9 minutes.

-

The reaction is then rapidly cooled to 110 °C, and a solution of 184 ml of concentrated sulfuric acid in 620 ml of water is added.

-

After stirring for 1 hour, the mixture is cooled, and the precipitated boric acid is removed by filtration.

-

The filtrate is extracted with chloroform (B151607). The chloroform extract is then treated with a sodium bisulfite solution to form the aldehyde bisulfite adduct.

-

The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.

-

Upon cooling, syringaldehyde crystallizes and is collected by filtration.

-

The crude product can be recrystallized from aqueous methanol (B129727) to yield pure syringaldehyde.

Quantitative Data:

| Product | Yield | Melting Point | Reference |

| Syringaldehyde | 31-32% | 111-112 °C |

The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform in a strong alkaline solution to introduce a formyl group, primarily at the ortho position. However, with the ortho positions blocked in this compound, formylation occurs at the para position.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

-

Heat the solution to approximately 60-70 °C with vigorous stirring.

-

Add chloroform (2-3 equivalents) dropwise to the mixture while maintaining the temperature. The reaction is exothermic.

-

After the addition is complete, continue stirring at the same temperature for several hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 4-5.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

| Product | Yield | Reference |

| Syringaldehyde | Low to moderate |

Note: The Reimer-Tiemann reaction often results in lower yields compared to other formylation methods for this specific substrate.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in DMF, the Vilsmeier reagent (prepared by the addition of POCl₃ to DMF at 0 °C) is added at a low temperature.

-

The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

-

The reaction is then quenched by the addition of a sodium acetate solution in water.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed and dried.

-

After solvent removal, the crude product is purified by silica (B1680970) gel column chromatography.

Quantitative Data:

| Product | Yield | Reference |

| Syringaldehyde | Good |

Note: Specific yield data for the Vilsmeier-Haack formylation of this compound is less commonly reported in readily accessible literature compared to the Duff reaction.

Spectroscopic Data for Syringaldehyde:

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃) | |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 190.90, 147.52, 141.21, 128.31, 106.89, 56.48 | |

| IR (KBr Pellet) | ν (cm⁻¹): 3300-3100 (O-H stretch), 1680 (C=O stretch), 1590, 1515 (C=C aromatic stretch) | |

| Mass Spectrum (EI) | m/z: 182 (M⁺), 181, 153, 111 |

Synthesis of Sinapic Acid

Syringaldehyde is a direct precursor to sinapic acid, a hydroxycinnamic acid with significant antioxidant and anti-inflammatory properties. The most common method for this conversion is the Knoevenagel-Doebner condensation.

This reaction involves the condensation of syringaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and piperidine (B6355638).

Experimental Protocol:

-

Dissolve malonic acid (2 equivalents) in pyridine.

-

Add syringaldehyde (1 equivalent) and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to 70-80 °C for 2.5 to 3 hours. It is crucial to maintain the temperature below 80 °C to inhibit the formation of the byproduct 4-vinylsyringol.

-

After the reaction is complete, remove the pyridine under reduced pressure.

-

The residue is then treated with a concentrated acid (e.g., HCl) and water to precipitate the product.

-

The solid sinapic acid is collected by filtration, washed, and dried.

Quantitative Data:

| Product | Yield | Reaction Temperature | Reaction Time | Reference |

| Sinapic Acid | 78% | 70 °C | 2.5 hours |

Precursor to Trimethoprim (B1683648)

While this compound is not a direct precursor to the antibacterial drug trimethoprim, it serves as a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019), a crucial intermediate in trimethoprim production. The synthesis involves the formylation of 2,6-DMP to syringaldehyde, followed by methylation of the hydroxyl group.

Experimental Protocol:

-

A mixture of syringaldehyde (1 equivalent), dimethyl sulfate (B86663) (1.2 equivalents), and anhydrous sodium carbonate (1.3 equivalents) in acetone (B3395972) is refluxed for several hours.

-

After cooling, the inorganic salts are filtered off, and the acetone is evaporated.

-

The residue is treated with water to precipitate the product.

-

The crude 3,4,5-trimethoxybenzaldehyde is collected by filtration and can be recrystallized to obtain the pure compound.

Quantitative Data:

| Product | Yield | Reference |

| 3,4,5-Trimethoxybenzaldehyde | 91% |

From 3,4,5-trimethoxybenzaldehyde, various synthetic routes can be employed to construct the pyrimidine (B1678525) ring and introduce the amino groups to yield trimethoprim. These routes often involve condensation with guanidine (B92328) or its derivatives.

Oxidative Coupling Reactions

The phenolic nature of this compound makes it susceptible to oxidative coupling reactions, leading to the formation of dimers and polymers with interesting biological activities.

Oxidation of this compound can yield 2,6-dimethoxy-1,4-benzoquinone, a compound with reported antimicrobial and anticancer properties.

Experimental Protocol:

A reported high-yield synthesis starts from aniline (B41778) and proceeds through 1,3,5-tribromobenzene (B165230) and 1,3-dimethoxy-5-bromobenzene, which is then oxidized. A direct, high-yield oxidation from 2,6-DMP is less commonly detailed with a full protocol in readily available literature, but methods using salcomine (B1680745) as a catalyst with oxygen have been reported to give high yields.

Quantitative Data:

| Product | Yield | Reference |

| 2,6-Dimethoxy-1,4-benzoquinone | 91% (from this compound using a salcomine catalyst) |

Enzymatic or chemical oxidation of this compound can lead to the formation of the C-C coupled dimer, 3,3',5,5'-tetramethoxy-4,4'-biphenol, which has shown enhanced antioxidant activity compared to the monomer.

Experimental Protocol (Laccase-catalyzed):

-

A solution of this compound is prepared in a suitable buffer (e.g., acetate buffer).

-

Laccase enzyme is added to the solution.

-